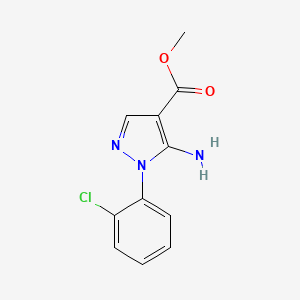

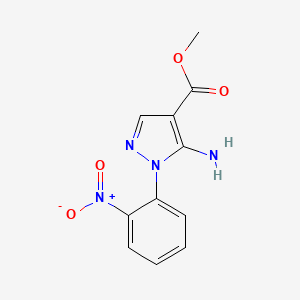

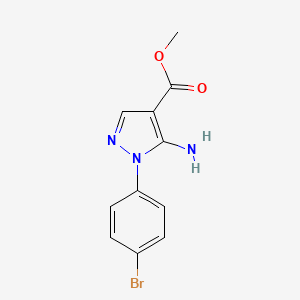

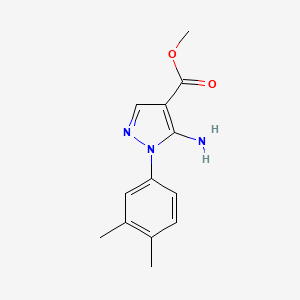

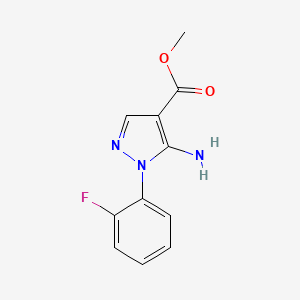

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, also known as Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate or M5AP, is a synthetic organic compound that is used in a variety of scientific research applications. M5AP is a relatively new compound, having only been discovered in the early 2000s. Since then, it has become a popular compound for researchers due to its unique properties.

Applications De Recherche Scientifique

Cancer Treatment: CDK2 Inhibition

“Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment as they can halt the proliferation of tumor cells. Compounds with the pyrazole scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .

Molecular Modeling Investigations

The compound’s structure allows it to be used in molecular modeling studies to understand the interaction between small molecules and CDK2. This can help in the design of more potent inhibitors by identifying key binding interactions and structural requirements for enhanced activity .

Apoptosis Induction

Further research on derivatives of this compound has revealed their ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to selectively target and kill cancer cells .

Cell Cycle Progression Alteration

Studies have shown that certain derivatives can cause significant alterations in cell cycle progression. By disrupting the normal cycle, these compounds can prevent cancer cells from dividing and proliferating .

Dual Activity Compounds

Some derivatives of “Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” exhibit dual activity, acting both as cytotoxic agents against cancer cell lines and as CDK2 inhibitors. This dual functionality makes them particularly valuable in therapeutic research .

Biochemical Pathway Studies

The compound can be used in biochemical pathway studies to understand its role and impact on various biological processes. This can lead to the discovery of new therapeutic targets and the development of novel treatment strategies .

Synthesis of Novel Derivatives

The pyrazole scaffold of the compound provides a versatile foundation for the synthesis of novel derivatives. These derivatives can be designed to enhance certain properties, such as solubility, stability, or specificity, for various applications in scientific research .

Comparative Studies with Other CDK Inhibitors

“Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” can be used in comparative studies with other CDK inhibitors to determine its relative efficacy and safety profile. This can help in positioning the compound within the broader landscape of CDK2-targeting agents .

Propriétés

IUPAC Name |

methyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-4-5-11(9(2)6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDINQHVLHWBYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)